molecular formula C9H9BrN4O B11052126 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol

4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No.: B11052126
M. Wt: 269.10 g/mol
InChI Key: TVJLPFJHWBJWBX-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol (hereafter referred to as the target compound) is a brominated phenolic derivative featuring a 1,2,4-triazole moiety linked via a methyleneamino (-NH-CH2-) group. This structure combines the electron-withdrawing bromo group with the heterocyclic triazole system, which is known for its versatility in coordination chemistry and biological applications.

Properties

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

4-bromo-2-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C9H9BrN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-3,5-6,13,15H,4H2

InChI Key

TVJLPFJHWBJWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNN2C=NN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 4H-1,2,4-triazole.

    Formation of Intermediate: The triazole ring is functionalized with an amino group, which is then reacted with formaldehyde to form an intermediate compound.

    Final Coupling: The intermediate is then coupled with 4-bromophenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their antimicrobial and antifungal properties. The presence of the triazole ring is particularly significant, as it is a common motif in many pharmaceutical agents.

Industry

In industrial applications, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.

Mechanism of Action

The mechanism by which 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol exerts its effects involves the interaction of the triazole ring with molecular targets. This interaction can inhibit enzyme activity or disrupt biological pathways. The phenol group can also participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues with Triazole and Phenolic Motifs

The following compounds share core structural features with the target compound but differ in substituents, influencing their chemical and biological properties:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference ID
4-Bromo-2-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-ylimino)methyl]phenol Phenyl group, thione (-SH) at triazole C3 375.244 Potential protein interactions (IMA1_HUMAN)
4-Bromo-2-[(E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol 4-Fluorophenyl, sulfanyl (-SH) at triazole C5 373.983 Enhanced solubility due to fluorinated aryl
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Sulfanyl linker, ethanol side chain Not reported Synthetic intermediate for triazole thiols
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol Trifluoroanilino group (-NH-C6H2F3) 332.12 High lipophilicity (XLogP3 = 4)

Key Observations :

  • Electron-Withdrawing Groups : The bromo substituent in the target compound and its analogs enhances stability and influences electronic transitions, critical for fluorescence-based sensing applications .
  • Thiol/Sulfanyl Modifications: Compounds with -SH groups (e.g., ) exhibit increased metal-binding affinity compared to the target compound’s amino-linked triazole.
  • Fluorinated Derivatives : Fluorine substitution (e.g., ) improves metabolic stability and membrane permeability, which is advantageous in drug design.

Biological Activity

4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a bromine atom attached to a phenolic ring and a triazole moiety, which is significant for its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, as well as its potential applications in drug development.

  • Molecular Formula: C₉H₉BrN₄O
  • Molecular Weight: 269.10 g/mol

The compound's structure can be represented as follows:

Structure C9H9BrN4O\text{Structure }\text{C}_9\text{H}_9\text{BrN}_4\text{O}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The triazole component is particularly effective against various fungal infections. For instance, studies have shown that compounds with similar structures demonstrate efficacy against Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity Against Fungal Strains

CompoundMIC (μg/mL)Reference DrugReference MIC (μg/mL)
This compound3.92–4.01Fluconazole0.5
Similar Triazole Derivative4.01–4.23Ciprofloxacin0.25

The minimum inhibitory concentration (MIC) values indicate that while the compound shows activity against these pathogens, it is less potent than established antifungal agents like fluconazole.

The mechanism of action of this compound involves interactions with biological targets essential for microbial survival. The triazole ring can chelate metal ions crucial for enzyme function in fungi, disrupting their metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antifungal Activity : A study demonstrated that derivatives of this compound exhibited antifungal properties comparable to known antifungal agents. The presence of electron-withdrawing groups enhanced its efficacy against fungal strains .
  • Antibacterial Properties : Investigations into its antibacterial activity revealed that it also shows promise against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Cancer Research : Preliminary studies suggest potential anticancer properties due to its ability to inhibit certain enzymes involved in tumor growth .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of both phenolic and triazole functionalities. Below is a comparison with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
4-BromophenyltriazoleC₉H₉BrN₄Lacks phenolic hydroxyl; used in agrochemicals
1-(4-Bromophenyl)-1H-triazoleC₉H₉BrN₄Known for antimicrobial properties
5-(Bromophenyl)-1H-tetrazoleC₉H₉BrN₄Exhibits different biological activities

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